molecular formula C13H11NO B1295466 2-(2-Methylbenzoyl)pyridine CAS No. 54523-78-3

2-(2-Methylbenzoyl)pyridine

Cat. No. B1295466
CAS RN: 54523-78-3
M. Wt: 197.23 g/mol
InChI Key: GWXTVPWMINBKEI-UHFFFAOYSA-N
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Description

The compound of interest, 2-(2-Methylbenzoyl)pyridine, is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a 2-methylbenzoyl group. While the provided papers do not directly discuss 2-(2-Methylbenzoyl)pyridine, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of 2-(2-Methylbenzoyl)pyridine.

Synthesis Analysis

The synthesis of related aromatic compounds often involves multi-step reactions, including acylation, nitrification, and reduction processes. For instance, the synthesis of 2,6-Bis(3-aminobenzoyl)pyridine (BABP) involves Friedel–Crafts acylation, nitrification, and subsequent reduction . Similarly, the synthesis of novel polyimides derived from pyridine-containing monomers involves nitro displacement, acidic hydrolysis, and cyclodehydration . These methods suggest that the synthesis of 2-(2-Methylbenzoyl)pyridine could potentially involve similar steps, starting from a pyridine derivative and introducing the 2-methylbenzoyl group through acylation.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, FT-IR, Raman, and NMR spectroscopy. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined to be triclinic with specific unit cell parameters, and the pyridine and phenyl rings were found to be planar . The molecular structure of 2-(2-Methylbenzoyl)pyridine would likely show similar planarity and conjugation, contributing to its stability and electronic properties.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can lead to the formation of novel heterocycles. For instance, 2-(2-Chloroaroyl)methyleneimidazolidines react with allenic esters to form imidazo(pyrido)[1,2-a]pyridines . This indicates that 2-(2-Methylbenzoyl)pyridine could also participate in reactions that form complex heterocyclic structures, potentially useful in the development of new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, polyimides containing pyridine moieties exhibit good solubility, thermal stability, and mechanical properties . The presence of a pyridine ring in 2-(2-Methylbenzoyl)pyridine would contribute to its chemical reactivity and potential coordination chemistry, as seen in lanthanide complexes with substituted bis(benzimidazolyl)pyridines . The electronic properties of such compounds can be tuned for applications like fluorescent probes .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed new pyridine amide derivatives through amide coupling, which involves 2-(2-Methylbenzoyl)pyridine. These derivatives have shown a potential ability for metal ion coordination, suggesting their use in creating complex materials for various applications, including catalysis and material science (Kwiatek et al., 2017).

Photophysical Properties

The study of rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, including those related to 2-(2-Methylbenzoyl)pyridine, has contributed to the understanding of their blue-green luminescence. This research is pivotal for developing new photoluminescent materials for potential applications in lighting and display technologies (Li et al., 2012).

Photo- and Acid-Induced Multicolor Switches

Derivatives of 2-(2-Methylbenzoyl)pyridine have been used to synthesize novel perfluorodiarylethenes, demonstrating the ability for photocyclization and significant acidichromism. This property is essential for creating materials that can switch colors upon exposure to light or changes in pH, useful in sensing and display technologies (Zheng et al., 2016).

Fluorescent Probes for Mercury Ion Detection

The synthesis of novel imidazo[1,2-a]pyridine derivatives, starting from 2-(2-Methylbenzoyl)pyridine, has led to the development of efficient fluorescent probes for mercury ion detection. This application is particularly relevant in environmental monitoring and the detection of toxic metals in various samples (Shao et al., 2011).

Coordination Chemistry and Biological Studies

The creation of Ru-N-Heterocyclic Carbene (Ru-NHC) complexes from ligand precursors related to 2-(2-Methylbenzoyl)pyridine showcases their potential in coordination chemistry. These complexes have been evaluated for their cytotoxicity against various cancer cells, indicating their potential application in medicinal chemistry (Rana et al., 2021).

Future Directions

While specific future directions for “2-(2-Methylbenzoyl)pyridine” are not mentioned in the search results, pyridine derivatives have been noted for their potential in various industries such as fine chemicals, polymers, agrochemicals, etc . In the field of medicinal chemistry, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

(2-methylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-6-2-3-7-11(10)13(15)12-8-4-5-9-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXTVPWMINBKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202933
Record name Methanone, (2-methylphenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylbenzoyl)pyridine

CAS RN

54523-78-3
Record name (2-Methylphenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54523-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-methylphenyl)-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054523783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2-methylphenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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